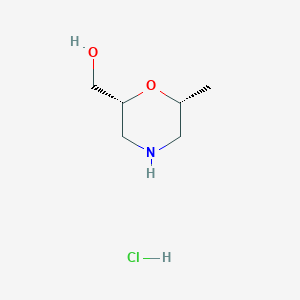

((2R,6R)-6-methylmorpholin-2-yl)methanol hydrochloride

Description

((2R,6R)-6-Methylmorpholin-2-yl)methanol hydrochloride (CAS: 2409588-87-8) is a chiral morpholine derivative characterized by a six-membered morpholine ring substituted with a hydroxymethyl group at the 2-position and a methyl group at the 6-position. Its stereochemistry is defined by the (2R,6R) configuration, which significantly influences its physicochemical and pharmacological properties. It is typically obtained as a white crystalline solid with high solubility in polar solvents like water and methanol due to its hydrochloride salt form .

Properties

IUPAC Name |

[(2R,6R)-6-methylmorpholin-2-yl]methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-5-2-7-3-6(4-8)9-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQEYVMOMNKFAEY-KGZKBUQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(O1)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@@H](O1)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,6R)-6-methylmorpholin-2-yl)methanol hydrochloride typically involves the following steps:

Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction. This can be achieved by reacting diethanolamine with formaldehyde under acidic conditions.

Introduction of the Methyl Group: The next step involves the introduction of the methyl group at the 6-position of the morpholine ring. This can be accomplished through a methylation reaction using methyl iodide in the presence of a base such as sodium hydride.

Hydroxymethylation: The hydroxymethyl group is introduced at the 2-position of the morpholine ring through a hydroxymethylation reaction. This can be achieved by reacting the intermediate compound with formaldehyde in the presence of a catalyst such as sodium borohydride.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

((2R,6R)-6-methylmorpholin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions, particularly the reduction of the hydroxymethyl group to a methyl group using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

Oxidation: Formyl or carboxyl derivatives.

Reduction: Methyl derivatives.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

((2R,6R)-6-methylmorpholin-2-yl)methanol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ((2R,6R)-6-methylmorpholin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the modulation of various biological pathways, making it a potential candidate for drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine Derivatives with Varied Substituents

Table 1: Structural Analogs and Key Properties

Key Findings :

- Steric and Electronic Effects : The (2R,6R)-configuration in the target compound enhances stereochemical stability compared to positional isomers like (2R,3R)- or (4-methyl) derivatives. This configuration may improve binding specificity in biological systems .

- Solubility: The hydroxymethyl group in the target compound increases hydrophilicity compared to non-hydroxylated analogs like (2R,6R)-2,6-dimethylmorpholine, which is less soluble in aqueous media .

Pharmacologically Relevant Analogs

Table 2: Pharmacological and Functional Comparisons

Key Findings :

- Mechanistic Divergence: Unlike (2R,6R)-HNK, which is a ketamine metabolite with NMDA receptor antagonism, the target compound lacks the cyclohexanone ring critical for NMDA interactions. This suggests distinct therapeutic pathways .

- Structural Similarity to Opioids : Pentazocine shares a six-membered ring system but incorporates a benzazocine core, enabling opioid receptor binding—a feature absent in the target morpholine derivative .

Key Findings :

- Solubility: The target compound’s moderate methanol solubility aligns with zilpaterol HCl but contrasts with (2R,6R)-HNK, which is highly soluble in both water and methanol due to its hydroxylated cyclohexane moiety .

- Safety : The target compound’s hazard profile (e.g., skin irritation, respiratory toxicity) necessitates careful handling compared to less documented analogs like (2R,6R)-HNK .

Biological Activity

((2R,6R)-6-methylmorpholin-2-yl)methanol hydrochloride is a chiral compound that has garnered attention in various fields, including medicinal chemistry and biochemistry. Its unique structural features allow for specific interactions with biological targets, making it a subject of interest for researchers exploring its biological activities.

Chemical Structure

The compound is characterized by a morpholine ring with a methyl group at the 6-position and a hydroxymethyl group at the 2-position. This configuration contributes to its biological activity by influencing its interaction with enzymes and receptors.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It is hypothesized to interact with specific molecular targets, modulating various physiological processes. For example, it may inhibit certain enzyme pathways critical for cellular functions.

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Antiviral Activity | Demonstrated potential against RNA viruses by inhibiting viral replication. |

| Enzyme Inhibition | Acts as an inhibitor for specific enzymes, influencing metabolic pathways. |

| Cytotoxicity | Exhibits varying levels of cytotoxicity depending on concentration and context. |

Case Studies and Research Findings

-

Antiviral Properties

- Research has indicated that compounds similar to this compound can exhibit antiviral properties by targeting viral RNA-dependent RNA polymerases (RdRp). In one study, derivatives were synthesized that showed significant inhibition against viruses such as MERS-CoV with EC50 values around 0.20 µM, indicating strong antiviral activity while maintaining a favorable selectivity index (SI) .

- Enzyme Interaction Studies

- Cytotoxicity Assessment

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high enantiomeric purity of ((2R,6R)-6-methylmorpholin-2-yl)methanol hydrochloride?

- Methodology : Stereoselective synthesis is critical. Asymmetric catalysis (e.g., using chiral auxiliaries or catalysts) or enzymatic resolution can ensure enantiomeric purity. For example, chiral column chromatography or recrystallization with optically active resolving agents (e.g., tartaric acid derivatives) may separate stereoisomers. Post-synthesis characterization via X-ray crystallography (as in ) or chiral HPLC is essential to confirm stereochemistry .

Q. Which analytical techniques are most reliable for confirming the stereochemical configuration of this compound?

- Methodology :

- X-ray crystallography : Provides unambiguous confirmation of absolute configuration, as demonstrated for (2R,6R)-HNK hydrochloride in .

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cyclodextrin-based columns).

- Optical rotation and circular dichroism (CD) : Compare experimental values with literature data for validation .

Q. How should researchers handle and store this compound to ensure stability in experimental assays?

- Methodology : Store in airtight, light-resistant containers at –20°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Pre-formulation stability studies (e.g., via accelerated stability testing at 40°C/75% RH) can identify degradation pathways. Hazard data in (H302, H318) indicate precautions for handling corrosive/toxic forms .

Advanced Research Questions

Q. What experimental designs are optimal for assessing the compound’s therapeutic potential in stress-related opioid dependence models?

- Methodology :

- In vivo stress susceptibility screening : Use stress-susceptible mice (e.g., BALB/cJ strain) to evaluate behavioral outcomes (e.g., forced swim test).

- Dose-response studies : Administer escalating doses (e.g., 1–30 mg/kg i.p.) with controls (vehicle, stereoisomers).

- Pharmacokinetic/pharmacodynamic (PK/PD) integration : Measure plasma and brain concentrations via LC-MS/MS alongside behavioral endpoints, as in ’s morphine interaction study .

Q. How do stereochemical differences between (2R,6R) and other isomers impact pharmacological activity?

- Methodology :

- Comparative bioassays : Test isomers in parallel for receptor binding (e.g., opioid receptors) or enzyme inhibition.

- Molecular docking simulations : Analyze stereospecific interactions with target proteins (e.g., CYP450 isoforms in ).

- In vivo efficacy studies : highlights (2R,6R)-HNK’s unique antidepressant-like effects compared to racemic mixtures .

Q. What metabolic pathways and enzymes are involved in the biotransformation of this compound?

- Methodology :

- In vitro metabolism assays : Use liver microsomes or recombinant CYP450 isoforms (e.g., CYP3A4, CYP2B6) to identify primary metabolites.

- High-resolution mass spectrometry (HRMS) : Characterize metabolites (e.g., hydroxylated or demethylated derivatives).

- Pharmacokinetic profiling : Monitor clearance rates in rodent models, as in ’s ketamine metabolism study .

Q. How can researchers resolve discrepancies between predicted and experimental collision cross-section (CCS) values for this compound?

- Methodology :

- Ion mobility spectrometry (IMS) : Measure experimental CCS values under standardized conditions (e.g., drift gas: nitrogen, temperature: 25°C).

- Computational validation : Compare results with quantum mechanical calculations (e.g., density functional theory) or machine learning models. provides predicted CCS values for benchmarking .

Data Contradiction & Validation

Q. What strategies mitigate conflicting results in stereochemical assignments reported across studies?

- Methodology :

- Multi-technique validation : Combine X-ray crystallography, NMR (e.g., NOESY for spatial proximity), and vibrational circular dichroism (VCD).

- Open-data sharing : Compare raw crystallographic data (e.g., CIF files) with public databases to resolve ambiguities .

Q. How should researchers address variability in biological activity observed across different batches of the compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.